Diethylamine phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

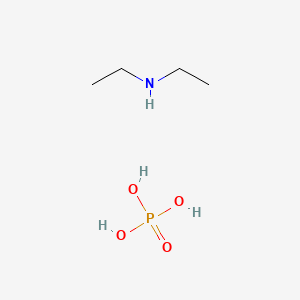

Diethylamine phosphate is an organic compound with the chemical formula (CH₃CH₂)₂NH·H₃PO₄. It is a derivative of diethylamine and phosphoric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a colorless to pale yellow liquid with a strong ammonia-like odor.

准备方法

Synthetic Routes and Reaction Conditions: Diethylamine phosphate can be synthesized through the reaction of diethylamine with phosphoric acid. The reaction typically involves mixing diethylamine with an aqueous solution of phosphoric acid under controlled temperature conditions. The reaction is exothermic and should be carried out with proper cooling to avoid overheating.

Industrial Production Methods: In industrial settings, this compound is produced by reacting diethylamine with phosphoric acid in large reactors. The process involves careful control of temperature and pH to ensure the complete reaction of the starting materials. The product is then purified through distillation or crystallization to obtain a high-purity compound.

化学反应分析

Acid-Base Reactions and Buffering Capacity

Diethylamine phosphate acts as a buffer in aqueous solutions, stabilizing pH through proton exchange between its amine and phosphate groups. This property is critical in biochemical assays and industrial processes requiring pH control .

| Reaction | Conditions | Application |

|---|---|---|

| (C₂H₅)₂NH·H₃PO₄ ⇌ (C₂H₅)₂NH₂⁺ + H₂PO₄⁻ | Aqueous media, 25°C | pH stabilization in enzymatic assays |

Nucleophilic Substitution in the Atherton-Todd Reaction

This compound participates in the Atherton-Todd reaction, where its amine group reacts with dialkylphosphites and carbon tetrachloride (CCl₄) to form phosphoramidates .

Mechanism :

-

Deprotonation of dialkylphosphite by a base.

-

Nucleophilic attack on CCl₄, forming a trichloromethylphosphonate intermediate.

| Reagents | Products | Yield | Conditions |

|---|---|---|---|

| (C₂H₅)₂NH·H₃PO₄ + (RO)₂PHO | (C₂H₅)₂N-P(O)(OR)₂ + HCl | 59–91% | CCl₄, base, 0–25°C |

Applications : Synthesis of pesticides, flame retardants, and bioactive molecules .

Hydrolysis to Diethylamine and Phosphoric Acid

Under acidic or basic conditions, this compound undergoes hydrolysis:

(C2H5)2NH\cdotpH3PO4+H2O→(C2H5)2NH+H3PO4+H2O

Kinetics :

Oxidative Cross-Coupling Reactions

This compound serves as a phosphate donor in oxidative cross-coupling with amines or alcohols, forming P–N or P–O bonds .

| Substrates | Catalyst/Reagent | Products | Yield |

|---|---|---|---|

| Aniline + (C₂H₅)₂NH·H₃PO₄ | Cl₃CCN, Et₃N | C₆H₅N(H)PO(O)(OC₂H₅)₂ | 75% |

| Ethanol + (C₂H₅)₂NH·H₃PO₄ | CCl₄, PPh₃ | (C₂H₅O)₂P(O)OCH₂CH₃ | 30–53% |

Limitations : Requires hazardous chlorinating agents (e.g., CCl₄) and generates stoichiometric waste .

Endocrine-Disruption via Metabolic Byproducts

While not a direct reaction, this compound’s metabolite diethyl phosphate (DEP) disrupts thyroid hormones in rats, suggesting indirect biological activity :

| Exposure | Effects | Molecular Targets |

|---|---|---|

| Chronic DEP exposure | Hyperthyroidism, altered T3/T4 levels | Thyroid hormone receptors, IL-6 pathways |

Comparison with Related Amine-Phosphate Compounds

科学研究应用

Diethylamine phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: It is used in the preparation of buffers and as a stabilizing agent in biochemical assays.

Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: It is used in the production of corrosion inhibitors, pesticides, and rubber processing chemicals.

作用机制

The mechanism of action of diethylamine phosphate involves its interaction with various molecular targets. In biochemical assays, it acts as a stabilizing agent by maintaining the pH and ionic strength of the solution. In drug delivery systems, it facilitates the transport of active pharmaceutical ingredients across biological membranes. The exact molecular pathways involved depend on the specific application and the target molecules.

相似化合物的比较

Diethylamine phosphate can be compared with other similar compounds such as:

Ethylamine phosphate: Similar in structure but with one ethyl group instead of two.

Triethylamine phosphate: Contains three ethyl groups, making it more hydrophobic.

Dimethylamine phosphate: Contains two methyl groups instead of ethyl groups, affecting its solubility and reactivity.

Uniqueness: this compound is unique due to its balanced hydrophilic and hydrophobic properties, making it versatile for various applications. Its ability to form stable complexes with metals and other compounds also sets it apart from similar compounds.

生物活性

Diethylamine phosphate (DEP) is a compound of interest due to its various biological activities and potential implications in health and environmental contexts. This article reviews the biological activity of DEP, focusing on its effects on endocrine systems, immune responses, and cellular interactions, supported by case studies and research findings.

This compound is synthesized from diethylamine and phosphoric acid. Its molecular structure allows it to participate in various biochemical processes. The compound has been studied for its potential applications in agriculture and as a chemical intermediate in organic synthesis.

Endocrine Disruption

Recent studies have highlighted the endocrine-disrupting effects of DEP. Chronic exposure to DEP has been shown to cause thyroid-related hormone disorders in rats, leading to symptoms of hyperthyroidism. Research indicates that DEP interacts with thyroid hormone biosynthesis, affecting the production and regulation of these hormones through molecular docking and dynamics simulations .

Key Findings:

- Thyroid Hormone Disruption: Chronic exposure resulted in abnormal expression of thyroid hormone-related genes in the liver.

- No Significant Impact on Sex Hormones: Despite its effects on thyroid hormones, DEP did not significantly alter serum sex hormone levels or sperm quality in male rats .

Immune System Effects

DEP has also been implicated in modulating immune responses. In a study examining its effects on gut microbiota, high doses of DEP enriched certain beneficial bacterial genera while reducing levels of pro-inflammatory cytokines like interleukin-6 (IL-6). This suggests a potential role for DEP in influencing gut health and immune function .

Research Data:

- Increased Levels of Beneficial Bacteria: Exposure to DEP led to an increase in butyrate-producing bacteria.

- Cytokine Modulation: Significant decreases in IL-6 levels were observed, indicating a possible anti-inflammatory effect at high doses .

Toxicological Evaluations

Toxicological studies involving F344/N rats and B6C3F1 mice have provided insights into the adverse effects of diethylamine, a related compound. These studies demonstrated respiratory tract lesions, including inflammation and necrosis, at higher exposure concentrations .

| Study Type | Exposure Concentration (ppm) | Observed Effects |

|---|---|---|

| 2-Week Study | 125 - 500 | Respiratory lesions, including ulceration and inflammation |

| 2-Year Study | 125 | Chronic inflammation and eye abnormalities |

Pharmacological Studies

Pharmacological investigations have explored the cytotoxicity of diethylamine derivatives against various cell lines. Some derivatives exhibited moderate activity against mouse fibroblast (NIH/3T3) cells and human promyelocytic leukemia (HL-60) cells, suggesting potential therapeutic applications .

属性

CAS 编号 |

60159-97-9 |

|---|---|

分子式 |

C4H14NO4P |

分子量 |

171.13 g/mol |

IUPAC 名称 |

diethylazanium;dihydrogen phosphate |

InChI |

InChI=1S/C4H11N.H3O4P/c1-3-5-4-2;1-5(2,3)4/h5H,3-4H2,1-2H3;(H3,1,2,3,4) |

InChI 键 |

ASLNLSYDVOWAFS-UHFFFAOYSA-N |

SMILES |

CCNCC.OP(=O)(O)O |

规范 SMILES |

CC[NH2+]CC.OP(=O)(O)[O-] |

Key on ui other cas no. |

68109-72-8 60159-97-9 |

Pictograms |

Irritant |

相关CAS编号 |

68109-72-8 74710-25-1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。